

# Chemical structure and properties of 2-Chloro-5-(4-fluorophenyl)phenol

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## Compound of Interest

Compound Name: 2-Chloro-5-(4-fluorophenyl)phenol

CAS No.: 1214360-53-8

Cat. No.: B6340861

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An In-Depth Technical Guide to **2-Chloro-5-(4-fluorophenyl)phenol**: Synthesis, Properties, and Potential Applications

## Abstract

This technical guide provides a comprehensive overview of **2-Chloro-5-(4-fluorophenyl)phenol**, a substituted biphenylphenol of interest in medicinal chemistry and materials science. Due to its limited documentation in public scientific literature, this guide synthesizes information from established chemical principles and data on analogous structures to present a detailed profile. The document covers the molecule's chemical structure, predicted physicochemical properties, and a proposed, robust synthetic pathway via Suzuki-Miyaura cross-coupling. Furthermore, it delves into the expected spectroscopic characteristics, potential applications in drug discovery informed by the biological activities of related biphenylphenols, and essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development seeking a foundational understanding of this specific chemical entity.

## Chemical Identity and Molecular Structure

**2-Chloro-5-(4-fluorophenyl)phenol** is a biaryl compound where a 4-fluorophenyl group is attached to a 2-chlorophenol core. The precise arrangement of these functional groups—the hydroxyl, the chloro, and the fluoro substituents—on the biphenyl scaffold dictates its electronic properties, reactivity, and potential biological interactions.

IUPAC Name: **2-Chloro-5-(4-fluorophenyl)phenol** Molecular Formula: C<sub>12</sub>H<sub>8</sub>ClFO Molecular Weight: 222.64 g/mol

While a specific CAS Number for this compound is not readily available in major chemical databases, a structurally similar isomer, 2-chloro-5-(2-fluorophenyl)phenol, is registered under CAS Number 1214379-85-7[1]. The absence of a dedicated CAS number for the 4-fluoro isomer suggests it is a novel or less-common research chemical.

Table 1: Computed Chemical Descriptors

Property	Value	Source
Molecular Weight	222.643 g/mol	ChemSrc[1]
Exact Mass	222.02500 Da	ChemSrc[1]
LogP (Predicted)	3.85	ChemSrc[1]
Polar Surface Area	20.23 Å <sup>2</sup>	ChemSrc[1]
InChIKey	GNWCWZWOLQUYND-UHFFFAOYSA-N	ChemSrc[1]
Canonical SMILES	C1=CC(=C(C=C1F)O)C2=CC=C(C=C2)F	-

## Predicted Physicochemical Properties

The physical and chemical properties of **2-Chloro-5-(4-fluorophenyl)phenol** are influenced by its constituent functional groups. The phenol group imparts weak acidity, the biphenyl core contributes to its lipophilicity and rigidity, and the halogen atoms (Cl and F) affect its electronic distribution and metabolic stability. The properties listed below are estimations based on data from structurally related compounds.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Rationale / Comparative Data
Appearance	White to off-white solid	Biphenylphenols are typically crystalline solids at room temperature[2].
Melting Point	70 - 90 °C	Based on similar substituted biphenyls and chlorophenols. For example, 2-chloro-4-phenylphenol melts at 77-79 °C[2].
Boiling Point	> 300 °C (at 760 mmHg)	High molecular weight and polarity suggest a high boiling point. 2-Chloro-4-phenylphenol has a boiling point of 320-322 °C[2].
pKa (Acidic)	-8.0 - 9.0	The pKa of phenol is ~10. Electron-withdrawing groups like chlorine typically lower the pKa, making it more acidic. 2-chlorophenol has a pKa of 8.56[3].
Solubility	Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, Methanol, Dichloromethane)	The hydrophobic biphenyl structure limits water solubility[4].

## Synthesis and Manufacturing

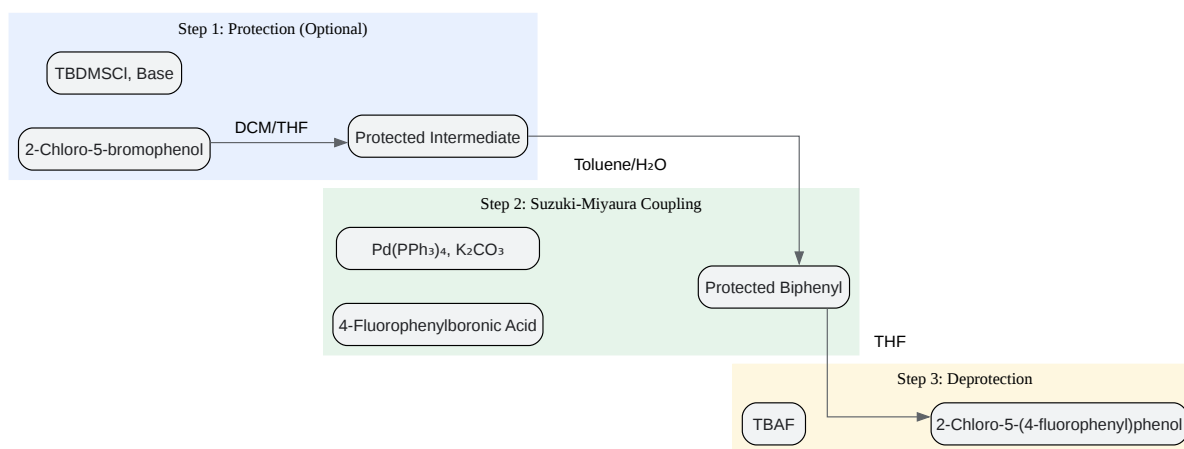
The synthesis of unsymmetrical biaryls like **2-Chloro-5-(4-fluorophenyl)phenol** is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a preferred method due to its high functional group tolerance, mild reaction conditions, and the commercial availability of boronic acid reagents.

A plausible and efficient synthetic route starts from 2-chloro-5-bromophenol, which is coupled with 4-fluorophenylboronic acid. The phenolic hydroxyl group may require protection to prevent side reactions, although in some cases, the reaction can proceed without it.

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

- Protection of Phenol (Optional but Recommended):
  - Dissolve 2-chloro-5-bromophenol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
  - Add a suitable base, such as triethylamine (1.5 eq).
  - Slowly add a protecting group reagent, for example, tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq), and stir at room temperature until the reaction is complete (monitored by TLC).
  - Work up the reaction to isolate the protected intermediate, 1-bromo-2-chloro-5-((tert-butyl dimethylsilyl)oxy)benzene.
- Suzuki-Miyaura Coupling:
  - To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the protected 2-chloro-5-bromophenol (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh<sub>3</sub>)<sub>4</sub> (0.03-0.05 eq), and a base like potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 2.0 eq).
  - Add a solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
  - Heat the mixture to reflux (around 80-100 °C) and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
  - After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
  - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Deprotection of Phenol:
  - Dissolve the crude protected biphenyl product in THF.
  - Add a deprotection reagent such as tetra-n-butylammonium fluoride (TBAF) (1.1 eq) and stir at room temperature for 1-2 hours.
  - Quench the reaction, extract the product, and purify by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure **2-Chloro-5-(4-fluorophenyl)phenol**.



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Caption: Proposed synthetic workflow for **2-Chloro-5-(4-fluorophenyl)phenol**.

## Spectroscopic Analysis

The structural features of **2-Chloro-5-(4-fluorophenyl)phenol** would give rise to a distinct spectroscopic signature. Below are the predicted characteristics for key analytical techniques.

**<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show signals in the aromatic region (typically 6.8-7.5 ppm). The protons on the chlorophenol ring will appear as doublets or doublet of doublets due to coupling with each other. The protons on the 4-fluorophenyl ring will exhibit a characteristic AA'BB' system, appearing as two multiplets or triplets due to symmetry and coupling to the fluorine atom. The phenolic -OH proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

**<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum will display 12 distinct signals for the 12 carbon atoms. The carbon atoms attached to the electronegative oxygen, chlorine, and fluorine atoms will be significantly deshielded and appear at lower fields (higher ppm values). The C-F coupling will be observable, with the carbon directly bonded to fluorine showing a large one-bond coupling constant (<sup>1</sup>JCF).

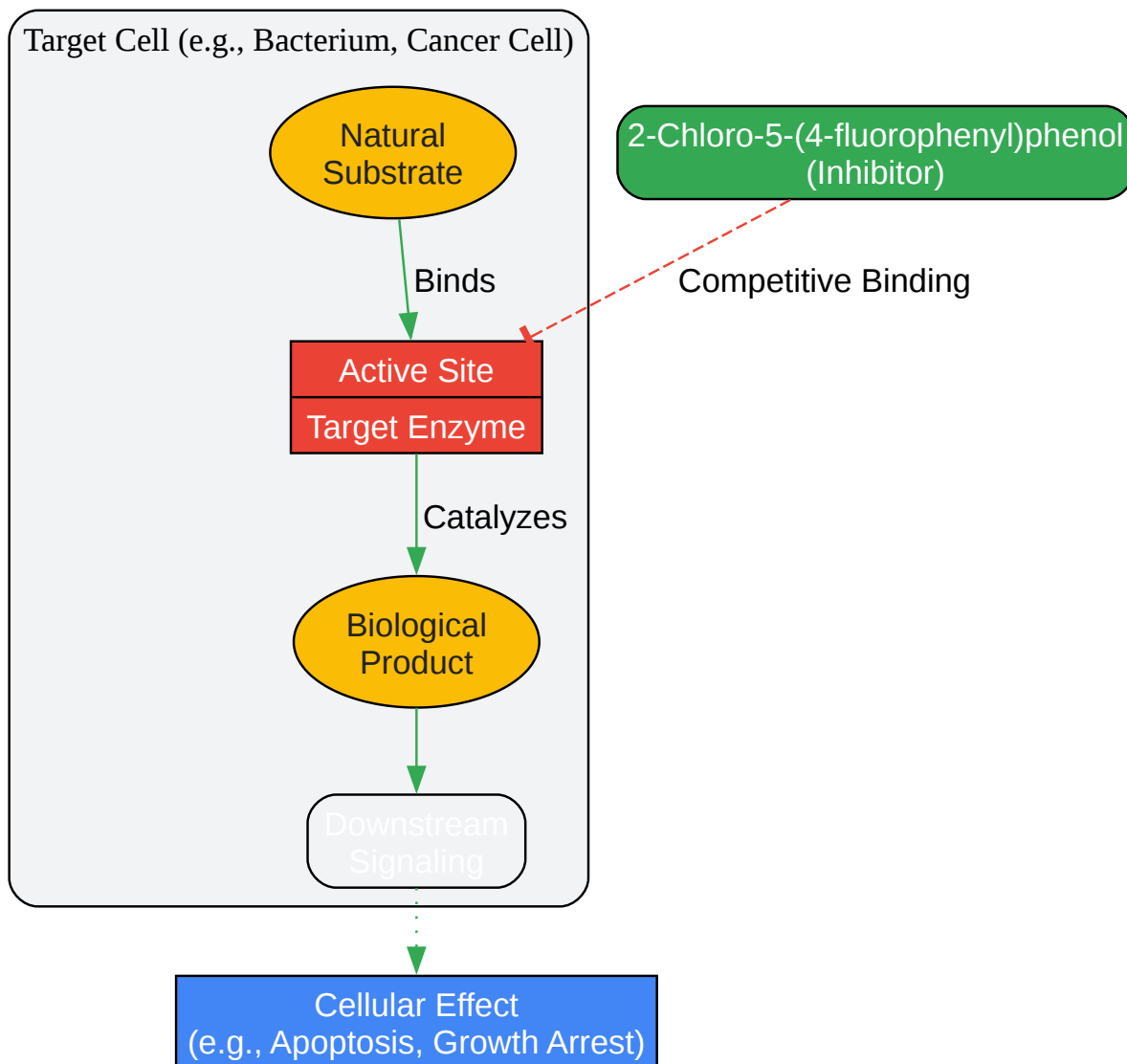
**Mass Spectrometry (MS):** Under electron ionization (EI), the mass spectrum would show a molecular ion peak (M<sup>+</sup>) at m/z 222. A characteristic M+2 peak at m/z 224 with approximately one-third the intensity of the M<sup>+</sup> peak will be present due to the natural abundance of the <sup>37</sup>Cl isotope[5]. Fragmentation would likely involve the loss of HCl or other small neutral molecules.

**Infrared (IR) Spectroscopy:** The IR spectrum will feature a broad absorption band in the region of 3200-3600 cm<sup>-1</sup> corresponding to the O-H stretching of the phenolic group. Strong absorptions in the 1450-1600 cm<sup>-1</sup> range are expected from the C=C stretching vibrations of the aromatic rings. A C-F stretching band should appear in the 1100-1250 cm<sup>-1</sup> region, and a C-Cl stretch would be observed in the 700-800 cm<sup>-1</sup> range.

## Applications in Research and Drug Development

The biphenylphenol scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds[6]. The specific combination of chloro, fluoro, and hydroxyl groups in **2-Chloro-5-(4-fluorophenyl)phenol** suggests several potential areas of application.

- **Antimicrobial Agents:** Phenolic compounds, particularly halogenated ones, are known for their antibacterial and antifungal properties[7][8]. The lipophilicity of the biphenyl core could enhance membrane disruption in microbial cells.
- **Enzyme Inhibitors:** The structure could serve as a template for designing inhibitors of various enzymes. For instance, phenol derivatives have been explored as inhibitors for enzymes like carbonic anhydrase and 17 $\beta$ -hydroxysteroid dehydrogenase[9].
- **Anticancer Research:** Many biphenyl derivatives exhibit cytotoxic activity against cancer cell lines[10]. The planarity and potential for hydrogen bonding of this molecule could allow it to intercalate with DNA or bind to protein active sites.
- **Material Science:** Fluorinated biphenyls are key components in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) due to their thermal and chemical stability.



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Caption: Hypothetical mechanism of action: Competitive enzyme inhibition.

## Safety and Handling

While specific toxicity data for **2-Chloro-5-(4-fluorophenyl)phenol** is unavailable, general precautions for handling substituted chlorophenols should be strictly followed. Chlorophenols can be toxic and irritants.

- Hazard Class: Likely to be classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation or damage, based on data for similar compounds like 2-chloro-5-fluorophenol[11].
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
- Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

## Conclusion

**2-Chloro-5-(4-fluorophenyl)phenol** is a halogenated biphenylphenol with significant potential as a building block in medicinal chemistry and materials science. Although direct experimental data is scarce, its properties and reactivity can be reliably predicted based on established chemical principles. The synthetic route via Suzuki-Miyaura coupling offers a viable method for its preparation, opening avenues for its evaluation in various biological assays. Further research into this and related molecules could lead to the discovery of novel therapeutic agents or advanced materials.

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